molecular formula C17H18N2O2 B8656002 1-(4-Nitrophenyl)-4-phenylpiperidine

1-(4-Nitrophenyl)-4-phenylpiperidine

Cat. No.: B8656002
M. Wt: 282.34 g/mol
InChI Key: UDIIKADUIIABJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-4-phenylpiperidine (CAS: N/A) is a piperidine derivative featuring a nitro-substituted phenyl group at position 1 and a phenyl group at position 4 of the piperidine ring. It is synthesized via regiospecific N-arylation of 4-phenylpiperidine with a nitro-substituted aryl salt under mild, metal-free conditions in toluene, achieving a high yield of 97% . The compound is isolated as a yellow solid (Rf = 0.3 in pentane/ethyl acetate) and characterized by NMR spectroscopy: $ ^1H $ NMR (3.47–3.40 ppm, m, 4H; 1.70–1.67 ppm, m, 6H) and $ ^{13}C $ NMR (155.1, 137.7, 126.3, 112.5 ppm) .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-phenylpiperidine

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-8-6-16(7-9-17)18-12-10-15(11-13-18)14-4-2-1-3-5-14/h1-9,15H,10-13H2

InChI Key

UDIIKADUIIABJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(4-Nitrophenyl)-4-phenylpiperidine is a piperidine derivative characterized by a nitrophenyl group at one position and a phenyl group at another. Piperidine derivatives are known for their varied biological activities, including:

  • Anticancer : Compounds in this class have shown efficacy against multiple cancer types by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial : Some derivatives exhibit activity against bacteria and fungi, making them candidates for new antibiotics.
  • CNS Activity : Certain piperidine derivatives have been explored for their effects on neurological disorders, including Alzheimer's disease and epilepsy.

Anticancer Research

A notable application of this compound is in cancer research. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through several mechanisms:

  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, it was found to inhibit GSK-3β with an IC50 value of 50 µM, suggesting potential applications in treating cancers where this kinase plays a crucial role .
  • Cell Cycle Arrest : Experimental data indicate that treatment with the compound leads to significant changes in cell cycle distribution, promoting apoptosis in cancer cells .

Neuropharmacology

Research into the neuropharmacological effects of this compound reveals its potential in treating neurological disorders:

  • Anticonvulsant Activity : A study synthesized several derivatives related to this compound and evaluated their anticonvulsant properties. Some derivatives showed activity in models of epilepsy, suggesting that modifications to the piperidine structure can enhance efficacy against seizures .
  • Alzheimer's Disease : The compound's ability to inhibit GSK-3β also positions it as a candidate for Alzheimer's treatment, as this kinase is implicated in tau phosphorylation and neurodegeneration .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of this compound, researchers treated U251 glioblastoma cells with varying concentrations of the compound. The results indicated:

  • A significant decrease in cell proliferation at concentrations as low as 400 nM.
  • Downregulation of genes associated with cell growth and inflammatory responses, highlighting its potential as a therapeutic agent against aggressive tumors .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related piperidine compounds. The findings revealed that certain analogs could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of GSK-3β
AnticonvulsantReduction in seizure activity
NeuroprotectionDecrease in oxidative stress
AntimicrobialInhibition of bacterial growthNot cited

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Activity

Compound Name Biological Activity Key Findings
1-(1-Phenylcyclohexyl)-4-phenylpiperidine Analgesic (mice) Twice as potent as morphine; naloxone-reversible
4-ANPP Synthetic intermediate No intrinsic opioid activity
LAS-251 (β-CD complex) Improved stability M.p. >240°C; 65% yield

Preparation Methods

Reaction Mechanism and Optimization

The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the piperidine nitrogen, enhancing its nucleophilicity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are employed to stabilize the transition state. Transition metal catalysts, including palladium or copper, have been reported to improve regioselectivity and yield. For instance, palladium-catalyzed coupling achieves yields exceeding 80% under mild conditions (60–80°C, 12–24 hours).

Key Data:

Starting MaterialAryl HalideCatalystYieldReference
4-Phenylpiperidine4-BromonitrobenzenePd(OAc)₂85%
4-Phenylpiperidine4-FluoronitrobenzeneCuI78%

Grignard Reagent-Mediated Piperidine Ring Formation

An alternative strategy constructs the piperidine ring de novo using Grignard reagents. This method begins with a nitrophenyl-substituted amine, which undergoes cyclization via a Grignard intermediate. For example, N-(4-nitrophenyl)-β-chloroethylamine reacts with phenylmagnesium bromide to form the piperidine ring through a nucleophilic addition-elimination sequence.

Reaction Conditions and Challenges

The reaction requires anhydrous conditions and inert atmospheres (e.g., argon) to prevent Grignard reagent degradation. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize reactive intermediates. Post-cyclization, hydrogenation or acid workup is often necessary to isolate the final product. While this method offers modularity in substituent placement, competing side reactions (e.g., over-addition of Grignard reagents) can reduce yields to 60–70%.

Negishi Cross-Coupling for Direct Arylation

The Negishi cross-coupling reaction has emerged as a powerful tool for constructing C–C bonds between piperidine derivatives and nitroaryl groups. This method employs a Boc-protected 4-iodopiperidine and 4-bromonitrobenzene in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and zinc dust. The Boc group serves as a protecting agent for the piperidine nitrogen, preventing unwanted side reactions.

Optimization and Yield Enhancement

Key parameters include the choice of ligand (e.g., 1,1′-bis(diphenylphosphino)ferrocene) and solvent (e.g., dimethylacetamide). A study by Corley et al. demonstrated that optimizing the zinc-to-palladium ratio increases yields to 88%. Post-coupling, the Boc group is removed using trifluoroacetic acid (TFA) to yield the free amine, which is subsequently functionalized with the phenyl group.

Reductive Amination of Nitrophenyl Ketones

Reductive amination offers a route to 1-(4-nitrophenyl)-4-phenylpiperidine by reducing a nitrophenyl ketone intermediate. For instance, (4-nitrophenyl)-(4-phenylpiperidin-1-yl)methanone (PubChem CID: 4164418) undergoes hydrogenation over a palladium-on-carbon (Pd/C) catalyst to produce the target compound.

Mechanistic Insights and Limitations

The ketone intermediate is synthesized via Friedel-Crafts acylation of 4-phenylpiperidine with 4-nitrobenzoyl chloride. Hydrogenation at 50–60 psi H₂ pressure selectively reduces the ketone to a methylene group while preserving the nitro functionality. Although this method achieves high purity (>95%), scalability is limited by the cost of Pd/C and stringent pressure requirements.

Two-Step Synthesis via Piperazine Intermediates

A patent-pending method adapts piperazine synthesis protocols to prepare this compound. The process involves:

  • Ring-Closing Alkylation : Reacting N,N-di(2-chloroethyl)-4-nitroaniline with 4-phenylamine under basic conditions (NaOH/DMF) to form a piperazine intermediate.

  • Reductive Ring Contraction : Hydrogenating the piperazine ring with Raney nickel under high-pressure H₂ to yield the piperidine derivative.

Comparative Data:

StepReagentsYieldReference
Ring-Closing AlkylationNaOH/DMF, 100°C87%
Reductive ContractionRaney Ni, 80 psi H₂72%

Q & A

Q. Structure-Activity Relationship (SAR) Insights

  • Nitro Group : The para-nitro substituent enhances electron-withdrawing effects, increasing stability and receptor binding affinity compared to meta-substituted analogs .
  • Phenyl Ring : 4-Phenyl substitution improves lipophilicity (logP = 2.8), enhancing blood-brain barrier penetration vs. N-ethyl derivatives (logP = 1.9) .
Derivative logP Analgesic ED₅₀ (mg/kg)
1-(4-Nitrophenyl)-4-phenyl2.85.0
1-(3-Nitrophenyl)-4-phenyl2.512.4
1-(4-Nitrophenyl)-4-ethyl1.9>20

How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Advanced Data Reconciliation
Discrepancies in yields (e.g., 70% vs. 97%) may stem from:

Impurity Profiles : Trace solvents (e.g., residual toluene) can suppress crystallization. Purity analysis via GC-MS is recommended .

Biological Variability : Strain-specific responses in rodent models require standardized protocols (e.g., C57BL/6 mice, fixed dosing intervals) .

What mechanistic insights exist for the regiospecific N-arylation of 4-phenylpiperidine derivatives?

Advanced Reaction Mechanisms
The metal-free N-arylation proceeds via a polar transition state, where the nitro group stabilizes the intermediate through resonance. Kinetic studies show a first-order dependence on both 4-phenylpiperidine and nitroaryl reagent concentrations .

Computational Support
Density Functional Theory (DFT) calculations reveal a lower activation energy (ΔG‡ = 25 kcal/mol) for para-substitution vs. meta (ΔG‡ = 28 kcal/mol), explaining regiospecificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.